![molecular formula C8H14N2OS B1532189 hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbothioamide CAS No. 1240529-47-8](/img/structure/B1532189.png)
hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbothioamide
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Overview
Description
Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbothioamide, also known as TH588, is a synthetic compound . It has a molecular weight of 186.28 .
Molecular Structure Analysis
The InChI code for hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbothioamide is 1S/C8H14N2OS/c9-8(12)7-4-10-3-1-2-6(10)5-11-7/h6-7H,1-5H2,(H2,9,12) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbothioamide is a powder at room temperature .Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbothioamide is explored for its potential as a building block in drug design and synthesis. Its unique structure could be utilized to develop new therapeutic agents, particularly due to its sulfur-containing moiety which may impart certain pharmacological properties such as enzyme inhibition .
Agriculture
This compound may find applications in agriculture, particularly in the synthesis of novel pesticides or herbicides. The thioamide group in its structure could be critical for the development of compounds that target specific enzymes or receptors in pests, offering a way to protect crops without harming beneficial organisms .
Material Science
In material science, researchers could investigate the use of hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbothioamide in the creation of new polymers or coatings. Its robust chemical structure might contribute to the durability and functionality of materials, especially in extreme conditions .
Environmental Science
The environmental science field might leverage this compound in the detoxification of pollutants. Its potential to react with various contaminants could lead to the development of more efficient methods for water or soil purification .
Biochemistry
Biochemists might be interested in hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbothioamide for its role in enzyme reaction studies. It could act as an inhibitor or a substrate analog, helping to elucidate enzyme mechanisms or to design enzyme-based sensors .
Pharmacology
In pharmacology, the compound’s interactions with biological systems could be studied. It might serve as a lead compound for the development of drugs that modulate neurotransmitter systems, given its morpholine ring—a feature common in molecules that affect the central nervous system .
Safety and Hazards
properties
IUPAC Name |
3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carbothioamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2OS/c9-8(12)7-4-10-3-1-2-6(10)5-11-7/h6-7H,1-5H2,(H2,9,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYTSWSRPTJQXAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COC(CN2C1)C(=S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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